molecular formula C14H12N4O3 B2509531 1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1208721-08-7

1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2509531
CAS No.: 1208721-08-7
M. Wt: 284.275
InChI Key: LXCQKJSZGJCVLI-UHFFFAOYSA-N
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Description

1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a heterocyclic compound that features a unique structure combining a benzyl group, a furan ring, and an oxadiazole ring

Properties

IUPAC Name

1-benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-13(15-9-10-5-2-1-3-6-10)16-14-18-17-12(21-14)11-7-4-8-20-11/h1-8H,9H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCQKJSZGJCVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves the reaction of benzyl isocyanate with 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    1-Benzyl-3-[5-(furan-2-yl)-1,2,4-triazol-2-yl]urea: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct therapeutic effects.

Biological Activity

1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2

This structure includes a benzyl group, a furan moiety, and an oxadiazole ring that contribute to its biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities including:

Anticancer Activity
Research indicates that oxadiazole derivatives have shown promising anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-C7) with IC50 values ranging from 0.12 to 2.78 µM .

Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of various bacterial strains including E. coli and S. aureus. The zones of inhibition for these compounds ranged from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL .

Comparative Biological Activity Data

Activity Type Cell Line/Pathogen IC50 (µM) Reference
AnticancerMCF-70.12 - 2.78
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Case Study 1: Anticancer Properties

A study published in MDPI highlighted the cytotoxic effects of oxadiazole derivatives against MCF-7 cells. The derivatives exhibited higher biological potency compared to doxorubicin, a commonly used chemotherapy drug. The mechanism involved the upregulation of p53 and caspase pathways leading to increased apoptosis in cancer cells .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against pathogenic bacteria. The study found significant inhibition of bacterial growth at varying concentrations, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through p53 signaling.
  • Inhibition of DNA Synthesis : Oxadiazoles may interfere with nucleic acid synthesis in pathogens.
  • Membrane Disruption : Some derivatives exhibit the ability to disrupt bacterial membranes.

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